Eliglustat-Tartrat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Eliglustat tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher disease type 1. This compound was discovered at the University of Michigan and developed by Genzyme Corporation. It received FDA approval in August 2014 . Eliglustat tartrate works by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids, which are lipid molecules that accumulate in the cells of patients with Gaucher disease .

Wissenschaftliche Forschungsanwendungen

Eliglustat tartrate has several scientific research applications:

Chemistry: Used as a model compound for studying enzyme inhibition and substrate reduction.

Biology: Helps in understanding the metabolic pathways involved in lipid storage disorders.

Wirkmechanismus

Target of Action

Eliglustat tartrate primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . This enzyme is involved in the production of glycosphingolipids, which are essential components of cell membranes .

Mode of Action

Eliglustat tartrate acts as a potent and specific inhibitor of glucosylceramide synthase . By inhibiting this enzyme, eliglustat tartrate decreases the rate of glycosphingolipid glucosylceramide formation . This action helps to balance the impaired rate of catabolism in patients with type 1 Gaucher disease, thereby preventing glucosylceramide accumulation .

Biochemical Pathways

In patients with Gaucher disease, a deficiency of the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide . This accumulation results in the formation of Gaucher cells that infiltrate various organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide .

Pharmacokinetics

Eliglustat tartrate is extensively metabolized by CYP2D6 and to a lesser extent by CYP3A4 . The systemic exposure to eliglustat tartrate depends on the patient’s CYP2D6 phenotype, with systemic exposure being up to 9-fold higher in poor metabolizers . The drug is mainly excreted in urine (42%) and feces (51%) as metabolites . The median time to peak plasma concentrations is 3 hours following multiple doses of 84 mg twice daily in poor metabolizers .

Result of Action

The inhibition of glucosylceramide synthase by eliglustat tartrate reduces the accumulation of glucosylceramide . This reduction helps to alleviate the clinical manifestations of Gaucher disease, such as anemia and thrombocytopenia . In clinical trials, treatment with eliglustat tartrate led to an increase in hemoglobin levels and platelet count .

Action Environment

The action of eliglustat tartrate can be influenced by environmental factors such as the presence of other drugs. For instance, concomitant use of drugs that inhibit CYP2D6 or CYP3A may substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias . Therefore, patient’s CYP2D6 metabolizer status, determined by an FDA-cleared test, dictates eliglustat tartrate dosing recommendations .

Biochemische Analyse

Biochemical Properties

Eliglustat tartrate plays a crucial role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose . By inhibiting this enzyme, eliglustat tartrate reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease . The compound interacts specifically with glucosylceramide synthase and has minimal or no off-target activity against other glycosidases .

Cellular Effects

Eliglustat tartrate has significant effects on various types of cells and cellular processes. In patients with Gaucher disease, the accumulation of glucosylceramide leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs . By inhibiting glucosylceramide synthase, eliglustat tartrate reduces the accumulation of glucosylceramide, thereby decreasing the formation of Gaucher cells . This reduction in glucosylceramide levels leads to improvements in hematological endpoints, such as increased hemoglobin levels and platelet counts, and reduced organomegaly .

Molecular Mechanism

The molecular mechanism of eliglustat tartrate involves the inhibition of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide . By binding to this enzyme, eliglustat tartrate prevents the conversion of ceramide and UDP-glucose to glucosylceramide . This inhibition reduces the accumulation of glucosylceramide in cells, thereby alleviating the symptoms of Gaucher disease . The compound is mainly metabolized by the enzyme CYP2D6 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of eliglustat tartrate have been observed over time. The compound has shown stability and efficacy in reducing glucosylceramide levels in both in vitro and in vivo studies . Long-term treatment with eliglustat tartrate has been associated with sustained improvements in visceral, hematological, and skeletal endpoints, with no new safety concerns identified . The stability and degradation of eliglustat tartrate have been well-documented, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of eliglustat tartrate vary with different dosages in animal models. Studies have shown that the compound is effective at reducing glucosylceramide levels at various dosages . At higher doses, there may be toxic or adverse effects . The recommended dosage of eliglustat tartrate is based on the patient’s CYP2D6 metabolizer status, with extensive and intermediate metabolizers receiving 84 mg twice daily, and poor metabolizers receiving 84 mg once daily .

Metabolic Pathways

Eliglustat tartrate is primarily metabolized by the enzyme CYP2D6, with minor contributions from CYP3A . The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, resulting in the production of several oxidative metabolites . This extensive metabolism leads to low bioavailability of the compound in extensive CYP2D6 metabolizers .

Transport and Distribution

Eliglustat tartrate is moderately bound to human plasma proteins (76 to 83%) and is widely distributed into tissues . The compound does not significantly partition into red blood cells and is primarily found in plasma . Eliglustat tartrate crosses the blood-brain barrier but is immediately transported back out of the central nervous system by P-glycoprotein .

Subcellular Localization

The subcellular localization of eliglustat tartrate is primarily within the lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase . This localization is crucial for its function, as glucosylceramide synthase is a lysosomal enzyme . The compound’s activity within the lysosomes ensures the reduction of glucosylceramide accumulation in Gaucher cells .

Vorbereitungsmethoden

The synthesis of eliglustat involves a multi-step process. One method includes the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by several steps to form the final product . Another improved process involves a seven-step synthesis route, which includes steps such as coupling, reduction, and cyclization . Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Eliglustat tartrate undergoes various chemical reactions, including:

Oxidation: This reaction can be used to modify the functional groups on the molecule.

Reduction: Commonly used to reduce intermediate compounds during synthesis.

Substitution: Involves replacing one functional group with another, often using reagents like halides or acids.

Cyclization: A key step in forming the dioxane ring structure of eliglustat.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The major products formed from these reactions are intermediates that lead to the final eliglustat tartrate compound .

Vergleich Mit ähnlichen Verbindungen

Eliglustat tartrate is compared with other treatments for Gaucher disease, such as:

Imiglucerase: An enzyme replacement therapy that provides the deficient enzyme directly to patients but requires intravenous administration.

Velaglucerase alfa: Another enzyme replacement therapy with similar efficacy to imiglucerase but different production methods.

Eliglustat tartrate is unique in its oral administration route and its specific inhibition of glucosylceramide synthase, making it a convenient alternative to enzyme replacement therapies .

Eigenschaften

| α-galactosidase A is uptaken by cells via the mannose 6 phosphate receptor. Agalsidase alfa hydrolyzes globotriaosylceramide and other glycosphingolipids that would normally be hydrolyzed by endogenous α-galactosidase A. Preventing the accumulation of glycosphingolipids prevents or reduces the severity of manifestations of Fabry disease such as renal failure, cardiomyopathy, or cerebrovascular events. | |

CAS-Nummer |

928659-70-5 |

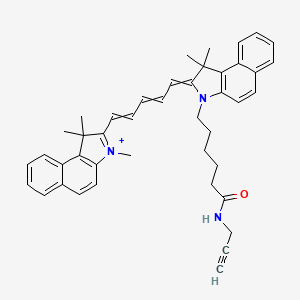

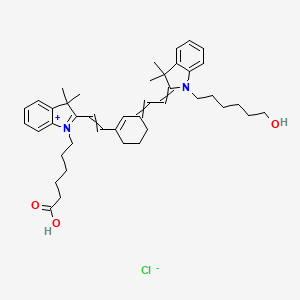

Molekularformel |

C27H42N2O10 |

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1 |

InChI-Schlüssel |

VNGQLUTVKDPUJS-VUBSCCJGSA-N |

SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Genz 112638; Genz-112638; Genz112638; Eliglustat tartrate; Eliglustat hemitartrate; Brand name Cerdelga. |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.